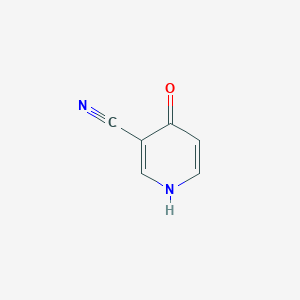
4-Hydroxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxynicotinonitrile, also known as 4-oxo-1,4-dihydropyridine-3-carbonitrile, is an organic compound with the molecular formula C6H4N2O. It is a white or off-white solid with a melting point of approximately 162-165°C. This compound is soluble in most organic solvents, such as dimethyl sulfoxide, dimethyl formamide, and methanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: A commonly used preparation method for 4-Hydroxynicotinonitrile involves the reaction of hydrogen cyanide with 2-aminopyridone under the catalysis of dimethyl sulfoxide (DMSO). The specific steps are as follows:
- Dissolve 2-aminopyridone in DMSO.
- Add hydrogen cyanide at low temperature and stir the reaction.
- After the reaction is completed, process and purify the reaction solution to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxo-compounds.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and alcohols are often employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce various hydroxylated compounds .
Aplicaciones Científicas De Investigación
4-Hydroxynicotinonitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 4-Hydroxynicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 4-Hydroxy-3-pyridinecarbonitrile
- 4-Hydroxypyridine-3-carbonitrile
- Nicotinonitrile, 4-hydroxy-
Comparison: 4-Hydroxynicotinonitrile is unique due to its specific structural features, such as the presence of both hydroxyl and nitrile groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound often exhibits higher reactivity and specificity in its interactions .
Propiedades
IUPAC Name |
4-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGWFOMHWZIAEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 4-hydroxynicotinonitrile in medicinal chemistry?
A: this compound serves as a vital building block in the synthesis of various adenosine receptor ligands. [] Adenosine receptors are important drug targets involved in a wide range of physiological processes, making this compound and its derivatives valuable for potential therapeutic applications.
Q2: What synthetic route was employed to produce 2-amino-4-hydroxynicotinonitrile in the provided research?
A: The research outlines a three-step synthetic approach for producing 2-amino-4-hydroxynicotinonitrile: substitution, cyclization, and hydrolysis. [] While the specific reagents and conditions are not detailed in the abstract, this suggests a controlled and potentially scalable method for producing this important intermediate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














